molecular formula C18H19N3O2S B2462643 3-Benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole CAS No. 690249-65-1

3-Benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole

Cat. No.: B2462643
CAS No.: 690249-65-1
M. Wt: 341.43
InChI Key: BDIXSNWAXJXIMU-UHFFFAOYSA-N
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Description

3-Benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole is a synthetic organic compound belonging to the 1,2,4-triazole family. This compound is characterized by the presence of a benzylsulfanyl group, a dimethoxyphenyl group, and a methyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and thiosemicarbazides under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzyl halides and thiol-containing intermediates.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through electrophilic aromatic substitution reactions using appropriate dimethoxybenzene derivatives.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl halides or other methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any reducible functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Benzyl halides, thiol-containing intermediates, dimethoxybenzene derivatives.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-Benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzylsulfanyl-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole
  • 3-Benzylsulfanyl-5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole

Uniqueness

3-Benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-21-17(14-9-10-15(22-2)16(11-14)23-3)19-20-18(21)24-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIXSNWAXJXIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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